4-Fluoro-2-nitro-1-(trichloromethoxy)benzene 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 1404194-64-4
VCID: VC2712805
InChI: InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H
SMILES: C1=CC(=C(C=C1F)[N+](=O)[O-])OC(Cl)(Cl)Cl
Molecular Formula: C7H3Cl3FNO3
Molecular Weight: 274.5 g/mol

4-Fluoro-2-nitro-1-(trichloromethoxy)benzene

CAS No.: 1404194-64-4

Cat. No.: VC2712805

Molecular Formula: C7H3Cl3FNO3

Molecular Weight: 274.5 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-nitro-1-(trichloromethoxy)benzene - 1404194-64-4

Specification

CAS No. 1404194-64-4
Molecular Formula C7H3Cl3FNO3
Molecular Weight 274.5 g/mol
IUPAC Name 4-fluoro-2-nitro-1-(trichloromethoxy)benzene
Standard InChI InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H
Standard InChI Key NJOAACQTCGEKIG-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)[N+](=O)[O-])OC(Cl)(Cl)Cl
Canonical SMILES C1=CC(=C(C=C1F)[N+](=O)[O-])OC(Cl)(Cl)Cl

Introduction

Chemical Structure and Fundamental Properties

4-Fluoro-2-nitro-1-(trichloromethoxy)benzene (C₇H₃Cl₃FNO₃) features a benzene ring with four substitutions: a fluorine atom at the para position (C-4), a nitro group at the ortho position (C-2), and a trichloromethoxy group (OCCl₃) at position C-1. This arrangement of electron-withdrawing groups creates a molecule with interesting electronic distribution and chemical behavior.

Physical Properties

While specific empirical data for 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene is limited in the provided research materials, its physical properties can be reasonably inferred from structurally similar fluorinated and nitrated aromatic compounds. Fluorinated aromatic compounds typically appear as crystalline solids with distinct melting points, as observed with related compounds such as 1-Fluoro-4-[(E)-2-nitrovinyl]benzene which exhibits a well-defined crystalline structure . The presence of the trichloromethoxy and nitro groups would likely enhance the compound's density compared to simpler fluorinated aromatics.

Structural Characteristics

Synthetic Methodologies

Nitration of Fluorinated Precursors

One plausible synthetic approach would involve the nitration of 4-fluoro-1-(trichloromethoxy)benzene. This would follow similar principles to the preparation of other nitrated fluorobenzenes. The regioselectivity of nitration would be influenced by the existing fluorine and trichloromethoxy substituents, with the nitro group preferentially entering the ortho position relative to the trichloromethoxy group due to its directing effects.

Halogenation and Substitution Reactions

Another potential route could involve the transformation of amino groups to halogen substituents via diazotization reactions, similar to how 2-fluoro-4-nitroaniline is converted to 2-fluoro-4-nitrobromobenzene as described in the synthesis of 2-fluoro-4-nitrobenzonitrile . In our target compound, such methodologies could be adapted to introduce the trichloromethoxy group at the appropriate position.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, which have proven effective for other fluorinated compounds, might serve as an alternative synthetic approach. For instance, the synthesis of 1-Fluoro-4-[(E)-2-nitrovinyl]benzene employs 1-bromo-4-fluorobenzene with palladium acetate, tetrabutylammonium bromide, and cesium carbonate in DMF . Similar coupling strategies could potentially be adapted for introducing the trichloromethoxy group to a suitably functionalized fluoronitrobenzene precursor.

Chemical Reactivity and Properties

Electronic Effects

The electronic properties of 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene would be significantly influenced by its substituents. The fluorine atom, nitro group, and trichloromethoxy moiety are all electron-withdrawing, creating an electron-deficient aromatic system. This electronic configuration would impact the compound's reactivity in various chemical transformations.

Hydrogen Bonding and Intermolecular Interactions

Based on crystal structure analyses of related compounds, 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene would likely participate in specific intermolecular interactions. For example, 1-Fluoro-4-[(E)-2-nitrovinyl]benzene demonstrates C—H⋯O interactions forming C(5) chains along the crystallographic c-axis . Similarly, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives exhibit hydrogen bonding interactions that significantly influence their crystal packing arrangements .

The following table presents predicted intermolecular interactions for 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene based on structural analogies:

Interaction TypeParticipating GroupsPotential Effect
C—H⋯O Hydrogen BondingAromatic C—H and Nitro OFormation of supramolecular chains
Halogen BondingCl (from CCl₃) and Electron DonorsStabilization of crystal packing
π-π StackingAromatic RingsPlanar molecular arrangement
Dipole-Dipole InteractionsNitro and CCl₃ GroupsInfluence on crystal morphology

Applications in Medicinal Chemistry and Synthesis

Material Science Applications

The unique electronic properties and intermolecular interactions of compounds like 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene suggest potential applications in materials science. The presence of strong dipole moments and potential for directed crystallization could make such compounds interesting candidates for electronic materials or liquid crystals.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would likely show a complex pattern for the three aromatic protons, with coupling to both the fluorine atom and adjacent protons. The ¹⁹F NMR would show a characteristic signal for the para-fluorine, while ¹³C NMR would display splitting patterns due to C-F coupling. Related fluorinated compounds are often characterized using such techniques, as seen in the analysis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .

Infrared Spectroscopy

The IR spectrum would feature characteristic absorption bands for the nitro group (asymmetric and symmetric NO₂ stretching around 1530 and 1350 cm⁻¹), the trichloromethoxy group (C-O stretching around 1200-1100 cm⁻¹), and C-F stretching (typically around 1250-1100 cm⁻¹).

X-ray Crystallography

X-ray crystallography would provide definitive structural information about 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene, including bond lengths, angles, and intermolecular packing arrangements. Similar analyses of related compounds, such as 1-Fluoro-4-[(E)-2-nitrovinyl]benzene, reveal important details about molecular conformation and crystal packing . For instance, N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide crystallizes in the triclinic space group P with one molecule in the asymmetric unit and exhibits specific torsion angles and hydrogen bonding patterns .

Structure-Activity Relationships

Electronic and Steric Effects

The substitution pattern in 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene creates a unique electronic environment that would influence its chemical behavior and potential biological activity. The electron-withdrawing nature of all three substituents (F, NO₂, and OCCl₃) would render the benzene ring highly electron-deficient, potentially enhancing its reactivity toward nucleophiles.

Comparative Analysis with Related Compounds

The following table presents a comparative analysis of 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene with structurally related compounds from the available research:

CompoundStructural FeaturesKey Properties/Applications
4-Fluoro-2-nitro-1-(trichloromethoxy)benzeneF at para, NO₂ at ortho, OCCl₃ at position 1Predicted: High electron deficiency, potential synthetic intermediate
2-Fluoro-4-nitrobenzonitrileF at ortho, NO₂ at para, CN groupSynthetic intermediate, content ≥99.0% by HPLC
1-Fluoro-4-[(E)-2-nitrovinyl]benzeneF at para, nitrovinyl substituentTrans conformation across C=C bond, C—H⋯O interactions in crystal
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesThiazole ring, 4-bromophenyl groupAntimicrobial and anticancer activity

Future Research Directions

Synthetic Optimization

Future research could focus on developing efficient, scalable synthetic routes to 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene. Potential approaches might include investigating green chemistry methodologies, catalytic processes for selective functionalization, and one-pot synthetic strategies to streamline preparation.

Biological Evaluation

Given the precedent of biological activity in related fluorinated compounds, comprehensive screening of 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene against various biological targets would be valuable. Particular attention might be paid to antimicrobial, anticancer, and enzyme inhibition activities, following the promising results observed with structurally related compounds .

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